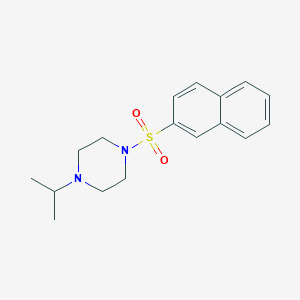

1-isopropyl-4-(2-naphthylsulfonyl)piperazine

Description

1-Isopropyl-4-(2-naphthylsulfonyl)piperazine is a piperazine derivative characterized by a 2-naphthylsulfonyl group at the 4-position and an isopropyl substituent at the 1-position of the piperazine ring. This structural motif confers unique physicochemical and pharmacological properties, making it a candidate for exploration in drug discovery. Piperazine derivatives are widely studied for their versatility in modulating receptor interactions, solubility, and metabolic stability.

Properties

IUPAC Name |

1-naphthalen-2-ylsulfonyl-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-14(2)18-9-11-19(12-10-18)22(20,21)17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYBRAFHYDTOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-isopropyl-4-(2-naphthylsulfonyl)piperazine typically involves the reaction of piperazine with isopropyl halides and naphthylsulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Isopropyl-4-(2-naphthylsulfonyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or naphthylsulfonyl groups can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-4-(2-naphthylsulfonyl)piperazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-isopropyl-4-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Piperazine derivatives with sulfonyl or aryl substitutions exhibit distinct solubility, pKa, and lipophilicity profiles:

*Estimated based on substituent contributions. †Calculated from molecular descriptors.

Key Findings :

- Solubility : Ethylene or methylene spacers between piperazine and aromatic moieties (e.g., 8ac, 8j) improve solubility by reducing planar stacking interactions, whereas direct attachment (e.g., 8a) drastically reduces solubility . The naphthylsulfonyl group in the target compound likely confers lower solubility compared to smaller aryl groups.

- pKa : The pKa of the piperazine nitrogen is critical for ionization and membrane permeability. Compounds with ethylene spacers (e.g., 8ac) exhibit pKa values near physiological pH (~6–7), favoring partial ionization and enhanced bioavailability. The target compound’s pKa is expected to align with this range due to electron-withdrawing sulfonyl effects .

Metabolic Stability

Piperazine rings are metabolic hotspots, often undergoing dealkylation or oxidation. For example:

Comparison :

- This compound : The isopropyl group may slow dealkylation compared to ethyl or methyl substituents. The bulky naphthylsulfonyl group could sterically hinder metabolic enzymes.

Pharmacological Activity

Piperazine derivatives exhibit diverse receptor interactions:

Target Compound Insights :

- The 2-naphthylsulfonyl group may favor interactions with hydrophobic binding pockets (e.g., serotonin or dopamine transporters), similar to GBR 12909’s aryl substituents .

- Unlike MCL0129 (), the absence of a fluorophenyl or methoxynaphthyl group in the target compound suggests divergent selectivity for melanocortin receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.